2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide
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Description
2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 451.97. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Researchers have synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds, especially those with a 2-methylphenyl group, demonstrated significant growth inhibition of these strains, indicating potential for antibacterial application (Iqbal et al., 2017). Similarly, another study on N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives revealed their significant antibacterial, antifungal, and anthelmintic activity, showcasing their potential as broad-spectrum antimicrobial agents (Khan et al., 2019).
Alzheimer's Disease Therapy
A novel series of multifunctional amides has been explored for their enzyme inhibitory potentials and mild cytotoxicity, indicating their potential therapeutic applications in Alzheimer's disease. These compounds have shown moderate enzyme inhibitory activities against acetyl and butyrylcholinesterase enzymes, crucial targets for Alzheimer's disease treatment (Hassan et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Research into 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate has uncovered their antibacterial and anti-enzymatic potential, further supporting the diverse therapeutic applications of these compounds. These derivatives have demonstrated good inhibitory activity against gram-negative bacterial strains, along with low potential against lipoxygenase (LOX) enzyme, suggesting their use in targeting bacterial infections and inflammation-related diseases (Nafeesa et al., 2017).
Molecular Docking and Biological Potentials
A comprehensive study synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, assessing their antimicrobial and anticancer activities. The findings indicated significant antimicrobial activity for certain compounds, comparable to standard drugs, and promising anticancer activity, highlighting the compound's potential as a lead for drug design (Mehta et al., 2019).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-29-20-8-6-19(7-9-20)24-11-13-25(14-12-24)30(27,28)15-10-23-21(26)16-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKHYKLWAVACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.